2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride
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Overview
Description
2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride is a heterocyclic compound that features a fused ring system combining imidazo[1,2-a]pyrimidine and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The pyrrolidine ring can be introduced through subsequent reactions involving pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]quinoline derivatives
Comparison: 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to imidazo[1,2-a]pyridine derivatives, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities. The presence of the pyrrolidine ring further enhances its potential for diverse chemical modifications and functionalizations .
Properties
IUPAC Name |
2-pyrrolidin-2-ylimidazo[1,2-a]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-3-8(11-4-1)9-7-14-6-2-5-12-10(14)13-9;;/h2,5-8,11H,1,3-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLITYJQPDYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN3C=CC=NC3=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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